molecular formula C11H13ClF3NO3 B1417216 Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride CAS No. 1171558-96-5

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride

Cat. No.: B1417216
CAS No.: 1171558-96-5
M. Wt: 299.67 g/mol
InChI Key: OBORESBJWJFYMZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is a synthetic organic compound with the molecular formula C({11})H({12})F({3})NO({3})·HCl. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves a Knoevenagel condensation reaction between 4-(trifluoromethoxy)benzaldehyde and methyl acrylate in the presence of a base such as piperidine to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH(_{4})) to yield the corresponding alcohol.

    Amination: The alcohol is then converted to the amine via a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH(_{3})CN).

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or imine derivatives using oxidizing agents like hydrogen peroxide (H({2})) or potassium permanganate (KMnO(_{4})).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})).

    Reduction: Sodium borohydride (NaBH({4})).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Nitro derivatives, imine derivatives.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism by which Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the amino and trifluoromethoxy groups.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-[4-(methoxy)phenyl]propanoate hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    Methyl 3-amino-3-[4-(fluoro)phenyl]propanoate hydrochloride: Contains a fluoro group instead of a trifluoromethoxy group.

Uniqueness

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBORESBJWJFYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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